molecular formula C12H15NO3 B3021542 2-Acetamido-4-phenylbutanoic acid CAS No. 60505-02-4

2-Acetamido-4-phenylbutanoic acid

Cat. No.: B3021542
CAS No.: 60505-02-4
M. Wt: 221.25 g/mol
InChI Key: CNQZAOFOKXXEOB-UHFFFAOYSA-N
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Description

2-Acetamido-4-phenylbutanoic acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of an acetamido group and a phenyl group attached to a butanoic acid backbone

Mechanism of Action

Target of Action

The primary target of 2-(Acetylamino)-4-phenylbutanoic acid is Glycine oxidase . This enzyme is found in Bacillus subtilis, a bacterium, and plays a crucial role in the metabolism of glycine, an amino acid .

Mode of Action

The compound interacts with its target, Glycine oxidase, by undergoing a process known as oxidative deamination . This process involves the removal of an amino group from the compound, which is then replaced by a keto group . The result of this interaction is the production of alpha-keto acids, ammonia/amine, and hydrogen peroxide .

Biochemical Pathways

The interaction of 2-(Acetylamino)-4-phenylbutanoic acid with Glycine oxidase affects the glycine metabolism pathway . This pathway is responsible for the synthesis and degradation of glycine, an amino acid that plays a vital role in protein synthesis and other metabolic processes . The downstream effects of this interaction include the production of alpha-keto acids, which are key intermediates in various metabolic pathways .

Pharmacokinetics

It’s important to note that the compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability . For instance, factors such as how well the compound is absorbed in the digestive tract, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence the compound’s effectiveness .

Result of Action

The molecular and cellular effects of 2-(Acetylamino)-4-phenylbutanoic acid’s action primarily involve changes in the levels of glycine and alpha-keto acids in the body . By interacting with Glycine oxidase, the compound can influence the balance of these substances, potentially affecting various metabolic processes .

Action Environment

The action, efficacy, and stability of 2-(Acetylamino)-4-phenylbutanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the compound’s interaction with its target . Additionally, factors such as temperature and the presence of other substances can also impact the compound’s action .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is hypothesized that this compound may have varying effects over time, potentially related to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is hypothesized that this compound may have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that this compound may be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is hypothesized that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-phenylbutanoic acid typically involves the reaction of 4-phenylbutanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-4-phenylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-4-phenylbutanoic acid is unique due to the presence of both acetamido and phenyl groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-acetamido-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZAOFOKXXEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281108
Record name 2-(acetylamino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-40-4, 60505-02-4
Record name NSC20162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(acetylamino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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